molecular formula C18H14Cl2N2O2S B2471031 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923395-54-4

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2471031
CAS No.: 923395-54-4
M. Wt: 393.28
InChI Key: VCLJQTQSZQPBRU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thiazole core substituted at position 4 with a 2,5-dichlorophenyl group and at position 2 with an acetamide moiety bearing a 4-methoxyphenyl group. Its molecular formula is inferred as C₁₈H₁₄Cl₂N₂O₂S (molecular weight ~407.3 g/mol), based on analogs in the evidence (e.g., ).

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-24-13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-25-18)14-9-12(19)4-7-15(14)20/h2-7,9-10H,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLJQTQSZQPBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a 2,5-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Acetylation: The resulting thiazole derivative is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Thiolated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds with similar structures can disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by inhibiting specific pathways involved in the inflammatory response. The thiazole moiety is often linked to the modulation of cytokine production and the inhibition of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins .

Anticancer Potential
Several studies have highlighted the anticancer activity of thiazole-containing compounds. This compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Its structural characteristics allow it to interact with specific targets within cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell membrane integrity .

Case Study 2: Anti-inflammatory Action

In vitro experiments demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines in macrophage cells stimulated by lipopolysaccharides (LPS). The results indicated a potential therapeutic role in managing inflammatory diseases such as rheumatoid arthritis .

Case Study 3: Anticancer Activity

Research on cancer cell lines showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Features :

  • Thiazole ring : Provides a rigid heterocyclic scaffold for structural diversification.
  • 4-Methoxyphenylacetamide : Introduces polarity via the methoxy group, balancing hydrophobicity.

Structural Analogues in Thiazole-Acetamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents on Thiazole (Position 4) Acetamide Side Chain Molecular Weight (g/mol) Key Applications / Activities Evidence Source
Target Compound 2,5-Dichlorophenyl 4-Methoxyphenyl ~407.3 Not explicitly stated; inferred enzyme inhibition N/A
Compound 13 () 2-Oxo-2H-chromen-3-yl (2,4-Dichlorophenyl)amino 446.30 α-Glucosidase inhibitor (anti-diabetic)
Compound 16 () 4-Methoxyphenyl 4-Phenylpiperazin-1-yl 408.52 MMP inhibitor (anti-inflammatory)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () 6-Trifluoromethyl (benzothiazole core) 4-Methoxyphenyl ~396.3 Not specified; structural analog in patents
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine () None (direct NH linkage) 2,4-Dichlorophenyl 241.12 Synthetic intermediate; structural studies

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N2O2SC_{16}H_{14}Cl_2N_2O_2S. The compound features a thiazole ring and a dichlorophenyl moiety, which contribute to its biological activity. The presence of an amide functional group enhances its interaction with biological targets.

Component Description
Thiazole Ring Known for diverse biological activities
Dichlorophenyl Moiety Enhances lipophilicity and potential target interactions
Amide Group Facilitates binding to biological receptors

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can modulate enzyme activity or receptor function, leading to inhibition of various biological pathways. This interaction may involve:

  • Enzyme Inhibition: Compounds with thiazole rings often inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation: Binding to receptors can alter signaling pathways related to inflammation or cancer progression.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated:

  • MIC Values: The minimum inhibitory concentration (MIC) for related thiazole derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Thiazole derivatives are also investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies suggest that this compound could reduce inflammation in various models.

Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented. For example:

  • Compounds similar to this structure have been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

  • Study on Thiazole Derivatives:
    • A study evaluated a series of thiazole compounds for their anticancer properties. It was found that certain derivatives exhibited significant growth inhibition in cancer cell lines with low toxicity in non-cancerous cells .
  • Mechanistic Insights:
    • Research involving molecular docking has revealed potential binding sites for this compound on enzymes associated with cancer pathways.

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